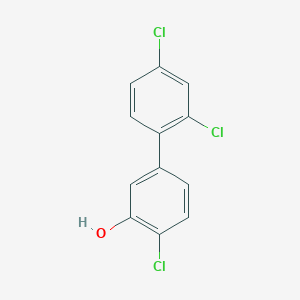

2-Chloro-5-(2,4-dichlorophenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(2,4-dichlorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKBSRDGBIPMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10686096 | |

| Record name | 2',4,4'-Trichloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227375-87-2 | |

| Record name | 2',4,4'-Trichloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 2,4 Dichlorophenyl Phenol

Strategies for Direct Synthesis of the Phenolic Biphenyl (B1667301) Core

The construction of the 2-Chloro-5-(2,4-dichlorophenyl)phenol core structure relies on the formation of a carbon-carbon bond between two substituted benzene (B151609) rings. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for achieving this transformation.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann)

The Suzuki-Miyaura and Ullmann reactions are powerful tools for the formation of biaryl linkages.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. yonedalabs.comlibretexts.org For the synthesis of this compound, a plausible approach would involve the coupling of a suitably substituted boronic acid or its ester with an aryl halide. One potential route is the reaction of (2,4-dichlorophenyl)boronic acid with a protected 2-chloro-5-halophenol. The choice of catalyst, ligand, base, and solvent is crucial for the efficiency of the reaction. researchgate.net

A typical catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

| Parameter | Condition | Rationale |

| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Efficient for C-C bond formation. |

| Ligand | Phosphine-based (e.g., PPh₃, dppf) | Stabilizes the palladium catalyst and influences reactivity. |

| Base | Inorganic (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) | Activates the boronic acid for transmetalation. |

| Solvent | Aprotic polar (e.g., Dioxane, Toluene, DMF) | Solubilizes reactants and catalyst. |

| Reactants | (2,4-dichlorophenyl)boronic acid and a protected 2-chloro-5-halophenol | Provides the two aryl components for coupling. |

The Ullmann condensation is a copper-catalyzed reaction that can be employed to form C-C bonds between aryl halides, typically in the presence of a base at elevated temperatures. wikipedia.orgbyjus.comwikipedia.org While traditionally used for the synthesis of symmetrical biaryls, modifications have allowed for unsymmetrical couplings. byjus.com A potential Ullmann approach for this compound could involve the reaction of 1-bromo-2,4-dichlorobenzene (B72097) with 2-chloro-5-methoxyphenol (B96188) in the presence of a copper catalyst, followed by demethylation. The Ullmann reaction often requires harsh conditions, but recent developments have introduced milder protocols. organic-chemistry.org

Electrophilic Aromatic Substitution Approaches for Chlorination

Another synthetic strategy involves the formation of the biphenyl phenol (B47542) core first, followed by chlorination via electrophilic aromatic substitution. Starting with 5-(2,4-dichlorophenyl)phenol, the final chlorine atom can be introduced onto the phenolic ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, which would direct the incoming electrophile to the positions ortho and para to it.

Given the substitution pattern of the target molecule, direct chlorination of 5-(2,4-dichlorophenyl)phenol would likely lead to a mixture of isomers. However, by carefully selecting the chlorinating agent and reaction conditions, it may be possible to achieve regioselectivity. Common chlorinating agents include chlorine gas, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The use of a catalyst, such as a Lewis acid, can also influence the outcome of the reaction.

For instance, the chlorination of phenols can be achieved using sulfuryl chloride in the presence of various catalysts to improve regioselectivity. researchgate.net A patent describes a process for the preparation of 2,4-dichlorophenol (B122985) from phenol using a mixed catalyst system of boric acid, diphenyl sulfide (B99878), and ferric chloride with chlorine gas. google.com Such methodologies could potentially be adapted for the selective chlorination of the 5-(2,4-dichlorophenyl)phenol intermediate.

Development of Novel Synthetic Routes and Process Optimization

Research into the synthesis of polychlorinated biphenyls is ongoing, with a focus on developing more efficient, selective, and environmentally friendly methods. Novel catalytic systems and reaction conditions are continuously being explored to improve yields, reduce reaction times, and minimize the formation of byproducts.

Process optimization for established methods like the Suzuki-Miyaura coupling is a key area of development. This includes the screening of different palladium catalysts, ligands, bases, and solvents to find the optimal combination for a specific substrate pair. researchgate.net For industrial-scale synthesis, factors such as catalyst loading, cost of starting materials, and ease of purification are critical considerations.

Derivatization and Analog Synthesis of this compound

The phenolic hydroxyl group and the aromatic rings of this compound provide reactive sites for further chemical modifications, allowing for the synthesis of a variety of derivatives and analogs.

Synthesis of Schiff Base Adducts and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. rjptonline.org The phenolic hydroxyl group of this compound can be used to introduce an aldehyde functionality, which can then be reacted with various amines to form Schiff base adducts.

A common method involves the formylation of the phenol via reactions such as the Vilsmeier-Haack or Duff reaction to introduce an aldehyde group ortho to the hydroxyl group. The resulting aldehyde can then be condensed with a primary amine in the presence of an acid catalyst to yield the Schiff base. These reactions are often straightforward and proceed with good yields. nih.gov

A variety of substituted anilines and other primary amines can be used in this reaction, leading to a diverse library of Schiff base derivatives with different electronic and steric properties.

Development of Oxadiazole-Containing Analogs

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They are known for their wide range of biological activities and are often used as bioisosteres for ester and amide functionalities in medicinal chemistry. rjptonline.org

The synthesis of oxadiazole-containing analogs of this compound can be achieved through several synthetic routes. One common approach involves the conversion of a carboxylic acid derivative into the oxadiazole ring. The phenolic hydroxyl group of the starting material can be derivatized to introduce a carboxylic acid or a related functional group.

For example, the phenol can be carboxylated via the Kolbe-Schmitt reaction to introduce a carboxylic acid group. This acid can then be converted to an acid chloride or ester, which can react with a tetrazole in the presence of a dehydrating agent to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov Alternatively, the carboxylic acid can be reacted with an acid hydrazide, and the resulting diacylhydrazine can be cyclized to the 1,3,4-oxadiazole using a dehydrating agent like phosphorus oxychloride. researchgate.net

Another approach involves the reaction of an amidoxime (B1450833) with an acylating agent. The synthesis of 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole has been reported by heating a solution of 2,4-dichloro-N'-hydroxy-benzamidine and benzoyl chloride in pyridine. researchgate.net This methodology could be adapted to synthesize analogs of the target compound.

Exploration of Other Functionalized Derivatives for Research Applications

The core structure of this compound presents several opportunities for the synthesis of functionalized derivatives with potential applications in various research fields. These modifications can be targeted at the phenolic hydroxyl group or the aromatic rings.

Table 1: Potential Functionalization Strategies for this compound

| Functionalization Site | Reagent/Reaction Type | Potential Derivative Class | Potential Research Application |

| Phenolic Hydroxyl Group | Alkylation (e.g., with alkyl halides) | Alkoxy derivatives | Probing biological activity, altering solubility |

| Phenolic Hydroxyl Group | Acylation (e.g., with acyl chlorides) | Ester derivatives | Prodrug design, modification of pharmacokinetic properties |

| Phenolic Hydroxyl Group | Etherification (e.g., with functionalized alkyl halides) | Ether derivatives with terminal functional groups | Linkers for conjugation to other molecules, fluorescent probes |

| Aromatic Rings | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Substituted aromatic derivatives | Structure-activity relationship studies, fine-tuning electronic properties |

| Aromatic Rings | Cross-coupling reactions (e.g., Suzuki, Heck) | Biaryl or vinyl derivatives | Development of novel materials, probes for biological systems |

The phenolic hydroxyl group is a prime site for functionalization. Alkylation of the hydroxyl group would yield ether derivatives. This can be achieved using various alkylating agents in the presence of a base. The resulting alkoxy derivatives could exhibit altered lipophilicity and metabolic stability, which is often explored in medicinal chemistry research.

Acylation of the phenol, typically using an acyl chloride or anhydride (B1165640), would produce the corresponding esters. These ester derivatives are often explored as prodrugs, which can be hydrolyzed in vivo to release the active phenolic compound. This strategy can be used to improve the bioavailability or modify the release profile of a compound.

Furthermore, the aromatic rings of this compound could be subjected to electrophilic aromatic substitution reactions, such as nitration or further halogenation. The introduction of additional substituents on the aromatic rings would allow for a systematic investigation of structure-activity relationships. The electronic and steric properties of the molecule can be fine-tuned by the choice and position of the new substituent.

Modern cross-coupling reactions , such as the Suzuki or Heck reactions, could also be employed to introduce new carbon-carbon bonds at the aromatic rings, assuming a suitable precursor with a leaving group (e.g., a bromo or iodo substituent) is synthesized. This would open up possibilities for creating more complex derivatives, such as biaryl or vinyl-substituted analogs, which could be of interest in materials science or as molecular probes.

The synthesis and exploration of these functionalized derivatives would be a valuable endeavor for understanding the chemical and biological properties of this class of compounds and could lead to the discovery of molecules with novel applications.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 2,4 Dichlorophenyl Phenol and Its Derivatives

Spectroscopic Analysis for Structural Characterization (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for determining the molecular structure of a compound. Techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the compound's atomic connectivity, functional groups, and exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be critical in confirming the structure of 2-Chloro-5-(2,4-dichlorophenyl)phenol. The ¹H NMR spectrum would reveal the number of distinct protons, their chemical environments, and their coupling patterns, helping to establish the substitution pattern on the two phenyl rings. Similarly, the ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. However, a review of available scientific literature and spectral databases did not yield specific, published NMR data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show a characteristic absorption band for the hydroxyl (-OH) group, as well as distinct peaks corresponding to the C-Cl bonds and the aromatic C-C and C-H bonds of the biphenyl (B1667301) structure. Despite the theoretical utility of this technique, specific experimental FTIR spectra for this compound are not readily available in published literature.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. It provides an exact mass measurement, which can be used to confirm the molecular formula, C₁₂H₇Cl₃O. This technique would also reveal the isotopic pattern characteristic of a compound containing three chlorine atoms. While general principles of mass spectrometry are well-established, specific high-resolution mass spectral data for this compound has not been located in public-domain scientific databases.

Table 1: Expected Spectroscopic Data for this compound (Theoretical) This table is based on theoretical expectations as experimental data is not available in the searched sources.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals in the aromatic region, a distinct signal for the phenolic -OH proton. |

| ¹³C NMR | Twelve distinct signals corresponding to the carbon atoms of the biphenyl core. |

| FTIR | Characteristic peaks for O-H stretching, C-Cl stretching, and aromatic C-H/C=C bending. |

Crystallographic Studies for Solid-State Structure Determination (e.g., Single Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the phenol (B47542) group.

A crystallographic study of this compound would provide unequivocal proof of its structure and conformation in the solid state. However, a thorough search of crystallographic databases and scientific literature did not uncover any published single-crystal X-ray diffraction studies for this specific compound. Therefore, no experimental data on its crystal structure is currently available.

Table 2: Crystallographic Data for this compound (Hypothetical) No experimental crystallographic data has been published for this compound. This table represents the type of data a study would yield.

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, etc. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths & Angles | Precise measurements for all atomic bonds. |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., High-Performance Liquid Chromatography-Mass Spectrometry)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating components in a mixture and assessing the purity of a compound. When coupled with a mass spectrometer (HPLC-MS), this technique becomes a powerful tool for both separation and identification.

An HPLC-MS method could be developed to determine the purity of synthesized this compound and to identify any related impurities from a reaction mixture. The retention time from the HPLC would serve as a characteristic identifier under specific conditions, while the mass spectrometer would confirm the identity of the eluting compound. A validated HPLC method is crucial for quality control in chemical synthesis. At present, there are no specific, published HPLC or HPLC-MS methods dedicated to the analysis of this compound in the scientific literature. General methods for chlorophenols exist, but a specific application to this compound has not been documented.

Table 3: Parameters for a Potential HPLC Method (Illustrative) This table illustrates typical parameters for an HPLC method; a specific validated method for this compound is not available.

| Parameter | Example Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., at 254 nm) and/or Mass Spectrometry |

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 2,4 Dichlorophenyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of 2-Chloro-5-(2,4-dichlorophenyl)phenol. These calculations, often employing methods like Density Functional Theory (DFT) or ab initio approaches, can predict a variety of molecular properties that are crucial for assessing reactivity. polimi.it

Key electronic properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For instance, theoretical calculations on similar phenol (B47542) derivatives have been used to determine their optimized geometries and electronic absorption spectra. bsu.by By applying these methods to this compound, one could predict its reactivity towards electrophilic or nucleophilic attack. The calculated charge distribution would highlight the most electron-rich and electron-poor regions of the molecule, which are the likely sites for chemical reactions.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 0.4 eV |

| HOMO-LUMO Gap | 8.9 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions. nih.govresearchgate.net

Through MD simulations, it is possible to explore the different conformations that this compound can adopt and their relative stabilities. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors. The simulations can reveal the preferred orientations of the phenyl rings and the flexibility of the molecule.

Furthermore, MD simulations can be used to study the interactions of this compound with its environment, such as solvent molecules or other solutes. This can provide insights into its solubility and how it might behave in different biological or environmental compartments. The stability of ligand-protein complexes, for example, can be assessed through the analysis of root-mean-square deviation (RMSD) over the course of a simulation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or toxicity. nih.govcrpsonline.com By developing a QSAR model, it is possible to predict the activity of new, untested compounds and to gain insights into the molecular features that are important for a particular biological effect.

In the context of this compound, a QSAR study would involve a dataset of structurally similar compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be based on electronic, steric, or hydrophobic properties. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. polimi.it

A successful QSAR model could help in understanding the mechanism of action of this compound by identifying the key structural features that govern its activity. For example, a model might reveal that the presence and position of chlorine atoms are critical for its biological effect. This information can then be used to design new compounds with improved properties.

Table 2: Example of Molecular Descriptors Used in QSAR Studies

| Descriptor | Description |

| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. |

| Molecular Weight | The mass of the molecule. |

| Number of Hydrogen Bond Donors/Acceptors | Indicates the potential for hydrogen bonding. |

| Electronic Energy | The total energy of the molecule calculated by quantum mechanics. |

Mechanistic Pathway Elucidation through Density Functional Theory Approaches

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to investigate the mechanisms of chemical reactions. mdpi.comresearchgate.net By calculating the energies of reactants, products, and transition states, DFT can be used to map out the entire reaction pathway and determine the activation energies for different steps. pku.edu.cn

For this compound, DFT could be used to study its potential degradation pathways in the environment or its metabolism in biological systems. For example, one could investigate the mechanism of hydroxyl radical-initiated oxidation, a common degradation pathway for phenolic compounds. researchgate.net The calculations would identify the most likely sites of attack and the intermediates that are formed during the reaction.

These mechanistic studies can provide valuable information about the persistence and potential toxicity of this compound. By understanding how the molecule is transformed, it is possible to predict the formation of potentially more toxic byproducts.

No Publicly Available Data on the Environmental Fate and Biogeochemical Transformations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the environmental fate and biogeochemical transformations of the specific chemical compound, this compound (CAS Number: 1227375-87-2).

The investigation sought to gather specific data for the following degradation and transformation mechanisms, as per the requested article outline:

Environmental Fate and Biogeochemical Transformations of 2 Chloro 5 2,4 Dichlorophenyl Phenol

Biotic Degradation Mechanisms and Microbial Ecophysiology

Enzymatic Biotransformations by Environmental Microorganisms

Despite extensive searches for the compound by its precise chemical name and CAS number, no studies were found that address these specific environmental fate processes. The scientific literature is rich with data on structurally related but distinct compounds, such as the common environmental pollutant 2,4-dichlorophenol (B122985) (2,4-DCP) and the antimicrobial agent Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol). However, due to the strict requirement to focus solely on 2-Chloro-5-(2,4-dichlorophenyl)phenol, the findings for these other compounds cannot be substituted or extrapolated.

The absence of research indicates that the environmental behavior of this compound has not been a subject of published scientific inquiry. Therefore, it is not possible to provide a scientifically accurate and verifiable article on its photolytic, hydrolytic, electrochemical, microbial, or enzymatic degradation pathways at this time.

Due to a lack of specific scientific data on the microbial degradation, environmental distribution, and persistence modeling solely for the chemical compound this compound, the requested article cannot be generated at this time.

Extensive searches for research on the "Isolation and Characterization of Specific Degrading Microbial Strains" and "Environmental Distribution and Persistence Modeling" for this compound did not yield specific studies or data required to accurately and informatively address the outlined sections. Scientific literature readily available through standard searches focuses on related but distinct phenol (B47542) compounds, and extrapolating this information would violate the strict requirement to only include content directly pertaining to this compound.

To provide a scientifically accurate and authoritative article as requested, specific research focusing on the biogeochemical transformations and environmental fate of this compound is necessary. Without such dedicated studies, generating the detailed content and data tables for the specified outline is not possible.

Biological Interactions and Mechanistic Toxicology of 2 Chloro 5 2,4 Dichlorophenyl Phenol

Molecular Target Identification and Ligand-Receptor Interactions (In Vitro Studies)

Direct molecular targets for 2-Chloro-5-(2,4-dichlorophenyl)phenol have not been explicitly identified in the available literature. However, studies on analogous phenolic compounds suggest potential interactions with nuclear receptors. For instance, various small phenolic compounds have been shown to interact directly with the ligand-binding domain of the estrogen receptor alpha (ERα). frontiersin.org These interactions are concentration-dependent and can lead to receptor activation, indicating that compounds with a phenolic structure can act as potential endocrine disruptors. frontiersin.org

Furthermore, derivatives containing a dichlorophenyl group, such as 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), have been synthesized and shown to interact with components of inflammatory pathways in microglial cells. nih.gov While not a direct receptor interaction, this suggests that the dichlorophenyl moiety can play a crucial role in the molecule's ability to bind to and modulate the function of proteins within specific cellular pathways. nih.gov

Table 1: Ligand-Receptor Interactions of Structurally Related Phenolic Compounds

| Compound Class | Molecular Target | Observed Effect |

|---|---|---|

| Small Phenolic Compounds | Estrogen Receptor Alpha (ERα) | Direct, concentration-dependent interaction with the ligand-binding domain. frontiersin.org |

Cellular Pathway Perturbations and Signaling Modulation (In Vitro Studies)

In vitro studies on compounds structurally similar to this compound reveal the potential for significant perturbation of cellular pathways. The compound CDMPO, which contains a 2,4-dichlorophenyl group, has been demonstrated to attenuate the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in BV2 microglial cells. nih.gov This modulation resulted in a decrease in the production of proinflammatory molecules. nih.gov

Transcriptomic analyses of various bisphenol A (BPA) alternatives, many of which are phenolic compounds, have identified perturbations in several canonical pathways. nih.gov Pathways commonly affected by estrogen receptor alpha (ERα) active compounds include those related to estrogen signaling and aryl hydrocarbon receptor signaling, which is often a general response to xenobiotic exposure. nih.gov Chlorophenols are known to be used in the manufacturing of various agricultural and industrial chemicals and are considered environmental pollutants. academicjournals.org

Table 2: Observed Cellular Pathway Perturbations by Related Compounds

| Compound/Class | Cell Line/System | Pathway Perturbed | Resulting Modulation |

|---|---|---|---|

| CDMPO | BV2 Microglial Cells | NF-κB, p38 MAPK | Attenuation of LPS-induced activation, decreased proinflammatory molecules. nih.gov |

Enzyme Inhibition and Activation Mechanisms

The 2,4-dichlorophenol (B122985) moiety is a known substrate for various enzymes, particularly oxidoreductases. Laccase and horseradish peroxidase (HRP) can catalyze the oxidation of 2,4-dichlorophenol. researchgate.netmdpi.comnih.gov HRP, in the presence of hydrogen peroxide, oxidizes phenols to form phenoxy radicals, which then polymerize and can be removed from solution. nih.gov The efficiency of such enzymatic degradation can be influenced by factors like temperature and enzyme immobilization. mdpi.com

Derivatives containing a 2-chloro-5-sulfamoylphenyl structure have been studied as enzyme inhibitors. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov Molecular docking studies suggest that these compounds interact with active site residues through hydrogen bonding and hydrophobic interactions. nih.gov

Furthermore, studies on 2-phenol-4,6-dichlorophenyl-pyridines have identified them as potent and selective inhibitors of human DNA topoisomerase IIα, an essential enzyme in DNA replication and transcription. nih.gov

Table 3: Enzyme Interactions of Compounds with Similar Moieties

| Compound/Class | Enzyme | Mechanism of Action |

|---|---|---|

| 2,4-Dichlorophenol | Horseradish Peroxidase (HRP) | Substrate for oxidation, leading to the formation of phenoxy radicals. nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzamide derivatives | α-Glucosidase, α-Amylase | Inhibition; interactions with active site residues. nih.gov |

Investigation of Genetic Material Interactions and Genotoxic Mechanisms (In Vitro and In Vivo)

The genotoxic potential of the structural component 2,4-dichlorophenol (2,4-DCP) has been investigated. In vivo studies in mice have shown that 2,4-DCP can induce chromosome aberrations in bone marrow and spermatocyte cells, although its effect was weaker than that of its parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov Only the highest tested concentrations of 2,4-DCP resulted in a significant increase in chromosome aberrations and sperm head abnormalities. nih.gov

In vitro studies using the Allium cepa (onion root) assay demonstrated that 2,4-DCP can decrease the mitotic index and increase the frequency of chromosomal aberrations, including stickiness, lagging chromosomes, and micronuclei formation. academicjournals.org These findings suggest that the compound has cytogenetic and genotoxic impacts on plant cells. academicjournals.org Similar genotoxic effects, such as the induction of DNA single-strand breaks and micronuclei, have been observed in Chinese hamster ovary (CHO-K1) cells exposed to 2,4-D. nih.gov Studies on other chlorinated phenols, like the herbicide 2,4-dichloro-6-nitrophenol (B1219690) ammonium (B1175870) (DCNPA), showed that while the parent compound was not mutagenic in several assays, its major metabolite, 2,4-dichloro-6-aminophenol (DCAP), significantly increased sister chromatid exchanges and micronuclei in V79 cells, indicating DNA damage. nih.gov

Table 4: Summary of Genotoxicity Findings for Related Compounds

| Compound | Test System | Endpoint Measured | Result |

|---|---|---|---|

| 2,4-Dichlorophenol (2,4-DCP) | Mouse (in vivo) | Chromosome aberrations, sperm head abnormalities | Significant increase at high doses. nih.gov |

| 2,4-Dichlorophenol (2,4-DCP) | Allium cepa (in vitro) | Mitotic index, chromosomal aberrations | Decreased MI, increased aberrations. academicjournals.org |

| 2,4-dichloro-6-aminophenol (DCAP) | V79 Cells (in vitro) | Sister chromatid exchanges, micronuclei | Concentration-dependent increase. nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies on molecules containing dichlorophenyl and phenolic structures have provided insights into the features that govern their biological effects. For a series of 2-phenol-4,6-dichlorophenyl-pyridines evaluated as topoisomerase inhibitors, the presence and position of chlorine moieties were found to be important for improving the potency of the inhibitory activity. nih.gov

In studies of phenolic and aniline (B41778) compounds, antioxidant activity was found to be highly dependent on the number and position of hydroxyl (-OH) or amino (-NH2) groups. researchgate.net Generally, phenolic compounds were more active radical scavengers than anilines due to the lower bond dissociation energy of the O-H bond. researchgate.net The position of substituents also plays a critical role; for antioxidant activity, the ortho position is often more active due to the potential for intramolecular hydrogen bonding, followed by the para and then meta positions. researchgate.net

For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with antidiabetic properties, SAR analysis revealed that the presence of both electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -NO2) groups on the terminal phenyl ring significantly influenced the inhibitory activity against α-glucosidase and α-amylase. nih.gov

Table 5: Key Structure-Activity Relationship Observations

| Compound Class | Biological Effect | Key Structural Features |

|---|---|---|

| 2-phenol-4,6-dichlorophenyl-pyridines | Topoisomerase Inhibition | Presence and position of chlorine atoms. nih.gov |

| Phenolic Compounds | Antioxidant Activity | Number and position (ortho > para > meta) of hydroxyl groups. researchgate.net |

Metabolic Pathways and Toxicokinetics of 2 Chloro 5 2,4 Dichlorophenyl Phenol

In Vitro Metabolic Studies Using Hepatic Microsomes and Other Cellular Systems

In vitro studies using liver microsomes are a standard method to investigate the metabolism of foreign compounds (xenobiotics). These preparations contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. Such studies on chlorophenols and polychlorinated diphenyl ethers typically aim to identify the primary routes of metabolism and the formation of metabolites. For related compounds, research has shown that metabolism in hepatic microsomes can lead to the formation of hydroxylated products. mdpi.comnih.gov

Cellular systems, such as cultured hepatocytes, offer a more complete model by including both Phase I and Phase II metabolic enzymes, as well as cellular transport mechanisms. While specific studies on 2-Chloro-5-(2,4-dichlorophenyl)phenol are not available, research on other chlorinated phenols demonstrates that these systems are instrumental in understanding the interplay between different metabolic pathways.

Identification of Phase I Biotransformation Metabolites and Enzymes

Phase I biotransformation reactions introduce or expose functional groups on a xenobiotic, typically making it more water-soluble. For aromatic compounds like chlorophenols and polychlorinated diphenyl ethers, the primary Phase I reaction is hydroxylation, catalyzed by CYP450 enzymes. mdpi.comnih.gov This process involves the addition of a hydroxyl (-OH) group to the aromatic ring. For polychlorinated diphenyl ethers, metabolism can also involve the cleavage of the ether bond. mdpi.com

The specific CYP450 isoforms involved in the metabolism of a compound are often identified using a panel of recombinant human CYP enzymes or through inhibition studies with specific chemical inhibitors. For many chlorophenols, various CYP isoforms have been implicated in their metabolism.

Characterization of Phase II Conjugation Metabolites and Enzymes

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. longdom.orgdrughunter.com For phenolic compounds, the most common Phase II reactions are glucuronidation and sulfation. cdc.gov

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of glucuronic acid to a hydroxyl group. longdom.org

Sulfation: This process is mediated by sulfotransferases (SULTs) and involves the addition of a sulfonate group. longdom.org

At low concentrations of chlorophenols, sulfation is often the dominant pathway, while at higher concentrations, glucuronidation becomes more prominent. nih.gov

Comparative Metabolism Across Model Organisms for Mechanistic Understanding

The metabolism of xenobiotics can vary significantly between different species. Comparative studies using model organisms (e.g., rats, mice, fish) are essential for understanding these differences and for extrapolating data to assess human health risks. For chlorophenols, species-specific differences in the relative proportions of glucuronide and sulfate (B86663) conjugates have been observed. cdc.gov

For instance, studies on polychlorinated diphenyl ethers have shown that aromatic hydroxylation is a major metabolic pathway in rats. mdpi.com The rate of metabolism can also be influenced by the degree of chlorination, with lower chlorinated compounds often being metabolized more rapidly. mdpi.com

Absorption, Distribution, and Excretion Pathways (Mechanistic Aspects)

The toxicokinetics of a compound describes its absorption into the body, distribution to various tissues, metabolism, and excretion (ADME).

Absorption: Chlorophenols are generally well-absorbed through oral, dermal, and inhalation routes. cdc.gov

Distribution: Following absorption, these compounds are distributed throughout the body, with higher concentrations often found in the liver and kidneys. cdc.gov Plasma protein binding is a significant factor in the distribution and elimination kinetics, and it tends to increase with a higher degree of chlorination. cdc.gov

Excretion: Chlorophenols and their metabolites are primarily excreted in the urine. cdc.govnih.gov The rate of elimination generally decreases as the number of chlorine atoms on the molecule increases. cdc.gov

Without specific experimental data for this compound, its ADME properties can only be inferred from the general behavior of similarly structured chlorophenols and polychlorinated diphenyl ethers.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed literature, interactive data tables detailing its specific metabolic products and toxicokinetic parameters cannot be generated.

Advanced Research Methodologies and Future Perspectives for 2 Chloro 5 2,4 Dichlorophenyl Phenol

Development of Novel Analytical Techniques for Trace Analysis in Complex Matrices

The accurate detection and quantification of 2-Chloro-5-(2,4-dichlorophenyl)phenol at trace levels in complex environmental and biological matrices present significant analytical challenges. The complexity of matrices such as soil, wastewater, and biological tissues necessitates sophisticated sample preparation and highly sensitive analytical instrumentation to isolate and measure the target analyte without interference. oup.com Research into the analysis of related chlorinated phenols has led to the development of advanced methodologies applicable to this compound, focusing on improving extraction efficiency, detection limits, and analytical throughput.

Key advancements in trace analysis revolve around chromatography, often coupled with mass spectrometry. Gas chromatography (GC) is a preferred technique, particularly when combined with an electron-capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer (MS) for definitive identification. microbe.comnih.gov To enhance the volatility and thermal stability of phenolic compounds for GC analysis, a pre-column derivatization step is commonly employed. microbe.com Techniques such as acetylation with acetic anhydride (B1165640) or silylation are used to convert the polar phenol (B47542) group into a less polar ether, improving chromatographic peak shape and sensitivity. researchgate.netajol.info

Sample preparation is a critical step for removing interfering substances and concentrating the analyte from a large sample volume. oup.com While traditional liquid-liquid extraction (LLE) has been used, it is often time-consuming and requires large volumes of organic solvents. nih.gov Modern approaches favor solid-phase extraction (SPE), which uses cartridges packed with a sorbent to selectively retain the analyte while allowing interfering compounds to pass through. microbe.comnih.gov For chlorinated phenols, polymeric sorbents have proven effective for enrichment from aqueous samples. nih.gov

More novel microextraction techniques have emerged to further reduce solvent consumption and analysis time. One such method is ultrasound-assisted emulsification–microextraction (USAEME), where a small volume of extraction solvent is dispersed into the aqueous sample via ultrasonic waves, creating a large surface area for rapid analyte transfer. nih.gov This is often performed in conjunction with in situ derivatization. nih.gov Another advanced approach is the on-line coupling of SPE with high-performance liquid chromatography (HPLC), which automates the extraction and analysis process, improving reproducibility and sample throughput. nih.gov

The following table summarizes various analytical techniques that have been optimized for the analysis of chlorinated phenols and are applicable for the trace analysis of this compound.

| Analytical Technique | Principle | Sample Preparation | Common Detector | Typical Detection Limits (for related CPs) | Reference |

| GC-ECD | Gas chromatography separation followed by electron capture detection, sensitive to electronegative compounds. | LLE or SPE, followed by derivatization (e.g., acetylation). | Electron Capture Detector (ECD) | 0.001–0.013 µg/L | microbe.com |

| GC-MS | Gas chromatography separation with mass spectrometry for identification and quantification based on mass-to-charge ratio. | LLE or SPE, often with derivatization to improve volatility. | Mass Spectrometer (MS) | 0.01–0.25 µg/L | microbe.com |

| On-line SPE-HPLC-UV/Coulometric | Automated solid-phase extraction directly coupled to liquid chromatography separation. | On-line SPE using a precolumn packed with polymeric adsorbent. | UV Detector or Coulometric Detector | 0.5-1 ng/mL (UV), 0.1-0.3 ng/mL (Coulometric) | nih.gov |

| USAEME-GC-ECD | Ultrasound-assisted microextraction with in situ derivatization followed by GC-ECD analysis. | Ultrasound-assisted emulsification with a micro-volume of extraction solvent (e.g., chloroform). | Electron Capture Detector (ECD) | 0.007–0.011 µg/L | nih.gov |

These advanced methods, validated through rigorous protocols such as those outlined by the Environmental Protection Agency (EPA) for similar pollutants, provide the necessary sensitivity and selectivity for monitoring this compound in diverse and challenging matrices. ajol.inforesearchgate.net

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Research

Understanding the biological impact and mechanism of action of this compound requires a holistic approach that moves beyond traditional toxicological endpoints. The integration of "omics" technologies—such as metabolomics and proteomics—offers a powerful, systems-level view of the molecular perturbations that occur within an organism or cell upon exposure. nih.govpharmaceuticalconferences.com These high-throughput methods can identify novel biomarkers of exposure and effect, elucidate toxicity pathways, and provide a comprehensive understanding of the compound's mode of action. nih.gov

Metabolomics focuses on the global analysis of endogenous small molecules (metabolites) in a biological system. In the context of this compound, metabolomics can be applied in two key areas:

Xenobiotic Metabolism: It can identify the biotransformation products of the parent compound. For related polychlorinated biphenyls (PCBs) and phenols, studies have identified metabolites formed through processes like hydroxylation, sulfation, and methylation. nih.gov In plants, conjugation with glucose to form glycosides is a common metabolic pathway for chlorinated phenols. osti.gov Identifying these metabolites is crucial for understanding the detoxification or bioactivation pathways.

Endogenous Metabolic Profiling: Exposure to the compound can disrupt normal cellular metabolism. Untargeted metabolomic analysis can reveal significant alterations in key metabolic pathways, such as amino acid metabolism, lipid metabolism, and energy production. For example, studies on PCB 52, a lower-chlorinated biphenyl (B1667301), revealed minor effects on serum levels of L-cysteine, glycine, and linoleic acid, indicating subtle but specific metabolic disruptions. nih.gov

Proteomics involves the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. For a compound like this compound, which may induce cellular stress, proteomics can pinpoint the specific proteins and pathways affected. A primary mechanism of toxicity for many chlorinated phenolic compounds is the induction of oxidative stress. nih.gov Proteomic analyses of cells under oxidative stress have shown that a major response is the modification of peroxiredoxins, enzymes that neutralize peroxides. nih.gov The oxidation of a cysteine residue in the active site of these enzymes can be a key indicator of the cellular redox state. nih.govmdpi.com Furthermore, quantitative proteomics can reveal dose-dependent changes in the abundance of proteins involved in critical cellular processes, as has been demonstrated for other phenolic compounds like Bisphenol A. frontiersin.org

The table below outlines the application of different omics technologies in the mechanistic research of this compound.

| Omics Technology | Core Principle | Key Applications in Mechanistic Research | Potential Findings | Reference |

| Metabolomics | Comprehensive analysis of small molecule metabolites in a biological sample (e.g., serum, tissue). | - Identify biotransformation products (e.g., hydroxylated, sulfated, or glucuronidated analogs). - Profile perturbations in endogenous metabolic pathways (e.g., energy, lipid, amino acid). | Identification of detoxification or bioactivation pathways; discovery of biomarkers of exposure and effect. | pharmaceuticalconferences.comnih.govosti.gov |

| Proteomics | Large-scale study of protein expression, modifications, and interactions. | - Quantify changes in protein abundance in response to exposure. - Identify post-translational modifications (e.g., oxidation of cysteine residues) indicative of cellular stress. | Elucidation of toxicity pathways (e.g., oxidative stress, unfolded protein response); identification of protein targets. | nih.govmdpi.comfrontiersin.org |

| Transcriptomics | Analysis of the complete set of RNA transcripts (the transcriptome) to determine gene expression patterns. | - Profile changes in gene expression following exposure. - Identify gene regulatory networks involved in the toxicological response. | Understanding the initial cellular response at the gene level; linking exposure to specific signaling pathways. | nih.gov |

By integrating these omics approaches, researchers can construct a detailed picture of the molecular events that follow exposure to this compound, from the initial changes in gene expression (transcriptomics) to alterations in protein function (proteomics) and the resulting shifts in metabolic activity (metabolomics).

Future Directions in Synthetic Chemistry for Targeted Analog Development

The synthesis of this compound and its analogs is crucial for structure-activity relationship (SAR) studies, the development of analytical standards, and the investigation of metabolic pathways. Future research in synthetic chemistry is focused on developing more efficient, selective, and environmentally benign methods for creating these complex chlorinated aromatic compounds.

Recent advancements have shown that sulfur-containing catalysts, in combination with a chlorinating agent like sulfuryl chloride (SO₂Cl₂), can achieve high para-selectivity in the chlorination of simple phenols. encyclopedia.pubmdpi.com The proposed mechanism involves the formation of a bulky chlorinating agent that sterically favors attack at the less hindered para-position. Research is ongoing to expand the scope of these catalysts for more complex substrates and to achieve high selectivity for other positions.

The table below highlights different catalytic approaches for the selective chlorination of phenols.

| Catalyst/Reagent System | Key Features | Selectivity | Applicability | Reference |

| SO₂Cl₂ / Dialkyl Sulfides | Simple and accessible sulfur catalysts. | Good para-selectivity for substrates like m-cresol. | Effective for simple phenols, provides a baseline for catalyst development. | encyclopedia.pub |

| SO₂Cl₂ / Tetrahydrothiopyrans | Cyclic sulfide (B99878) catalysts showing high efficiency. | Excellent para-selectivity (e.g., para/ortho ratio of 45.7 for o-cresol). | Highly promising for generating pure para-chloro isomers. | encyclopedia.pub |

| SO₂Cl₂ / Poly(alkylene sulfide)s | Polymeric catalysts that can be tuned by altering spacer length. | Highest reported yields and para-selectivity, particularly for m-xylenol. | Potentially recyclable catalysts suitable for industrial-scale synthesis. | encyclopedia.pub |

Beyond improving classical chlorination, another future direction lies in the application of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling and C-H functionalization reactions. researchgate.net These powerful techniques could enable the construction of the this compound scaffold in a more convergent and controlled manner. For example:

Cross-Coupling Reactions: A Suzuki or Buchwald-Hartwig coupling could be envisioned to form the biaryl linkage between the two phenyl rings, allowing for the precise and independent introduction of chloro- and hydroxyl-substituents on each ring beforehand. This avoids the challenges of regiocontrol associated with direct chlorination of the final biphenyl structure.

C-H Functionalization: The ultimate goal in synthetic efficiency is the direct conversion of C-H bonds to C-C or C-X (where X is a halogen) bonds. researchgate.net Future research may lead to catalytic systems capable of directly and selectively chlorinating or arylating a phenol precursor at the desired positions, minimizing the need for protecting groups and pre-functionalized starting materials.

The development of such targeted synthetic strategies will not only facilitate the study of this compound but also enable the rapid generation of a library of analogs with varied substitution patterns. This is essential for detailed SAR studies to understand how the number and position of chlorine atoms influence the compound's biological activity and environmental fate. oup.com

Emerging Concepts in Environmental Remediation and Bioremediation Research

The persistence of chlorinated phenols like this compound in the environment necessitates the development of effective and sustainable remediation technologies. nih.gov Research is moving beyond traditional disposal methods to focus on emerging concepts that degrade or detoxify these pollutants in situ. Key areas of innovation include advanced bioremediation, phytoremediation, and novel chemical oxidation processes.

Bioremediation utilizes microorganisms to break down contaminants. For chlorinated phenols, two primary microbial degradation pathways have been identified:

Aerobic Degradation: In the presence of oxygen, bacteria, particularly from the genera Pseudomonas, Mycobacterium, and Sphingomonas, can use chlorinated phenols as a carbon and energy source. microbe.comresearchgate.net The typical pathway involves initial attack by monooxygenases to yield chlorocatechols, which are then subject to ring cleavage and further metabolism. researchgate.netnih.gov

Anaerobic Degradation: Under anaerobic conditions, the preferred pathway is reductive dechlorination, where bacteria replace chlorine atoms with hydrogen atoms. researchgate.netnih.gov This process is carried out by halorespiring bacteria, such as Desulfitobacterium species, which use the chlorinated compound as an electron acceptor. microbe.comresearchgate.net This reduces the toxicity of highly chlorinated phenols and makes them more amenable to complete degradation by other anaerobic microbes. researchgate.net

Phytoremediation is an emerging, plant-based approach for cleaning up contaminated soil and water. nih.gov This technology is attractive due to its low cost and aesthetic benefits. For chlorinated organic compounds, several mechanisms are relevant:

Phytoextraction: Plants absorb contaminants from the soil through their roots and translocate them to the harvestable above-ground biomass. mdpi.com

Phytostabilization: Plants immobilize contaminants in the soil within the root zone, reducing their bioavailability and preventing them from migrating into groundwater or entering the food chain. youtube.com

Rhizodegradation: Plant roots release exudates that stimulate the growth and activity of soil microorganisms capable of degrading organic pollutants in the rhizosphere (the soil region immediately surrounding the roots). nih.gov

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to rapidly degrade recalcitrant organic pollutants. nih.gov These methods are highly effective for treating wastewater containing chlorinated phenols. plos.org Emerging AOPs include:

Fenton and Fenton-like Reactions: These processes use zero-valent iron (ZVI) or ferrous ions (Fe²⁺) to activate peroxides like hydrogen peroxide (H₂O₂) or peroxymonosulfate (B1194676) (PMS), generating powerful oxidizing radicals. nih.govpjoes.com The efficiency of these systems is highly dependent on factors like pH, with optimal degradation often occurring under acidic conditions. nih.govresearchgate.net

Photocatalysis: This technology uses a semiconductor catalyst (e.g., TiO₂) and a light source (e.g., UV) to generate electron-hole pairs that produce reactive oxygen species, leading to pollutant degradation. nih.gov

Nanoremediation: This involves the use of engineered nanomaterials to treat contaminated sites. Nanoscale zero-valent iron (nZVI) has a high surface area and reactivity, making it highly effective for reductive dechlorination. mdpi.com Additionally, nanoadsorbents like modified carbon nanotubes or graphene oxide can be used for the efficient removal of pollutants from water. mdpi.com

The following table compares these emerging remediation strategies for chlorinated phenols.

| Remediation Strategy | Core Principle | Advantages | Limitations | Reference |

| Bioremediation | Use of microorganisms (bacteria, fungi) to degrade pollutants through aerobic or anaerobic metabolism. | Cost-effective, sustainable, potential for complete mineralization to CO₂ and H₂O. | Slow process, sensitive to environmental conditions (pH, temp), high contaminant concentrations can be toxic to microbes. | researchgate.netnih.gov |

| Phytoremediation | Use of plants to remove, contain, or degrade contaminants in soil and water. | Low-cost, solar-powered, aesthetically pleasing, improves soil health. | Limited to shallow contamination, slow process, potential for contaminants to enter the food chain via biomass. | nih.govmdpi.comyoutube.com |

| Advanced Oxidation Processes (AOPs) | In situ generation of highly reactive radicals (e.g., •OH) for rapid chemical degradation of pollutants. | Rapid and effective for a wide range of recalcitrant compounds, can achieve complete mineralization. | Higher operational costs, may involve hazardous chemicals, potential formation of toxic by-products. | nih.govnih.gov |

| Nanoremediation | Application of reactive nanomaterials for the degradation or sequestration of contaminants. | High reactivity and large surface area lead to faster degradation rates; can be targeted to specific areas. | Potential for nanoparticle toxicity and environmental release, higher material costs. | mdpi.com |

These innovative approaches, often used in combination, represent the future of environmental cleanup for sites contaminated with persistent compounds like this compound.

Q & A

Q. Key Considerations :

- Optimize reaction time to prevent over-chlorination.

- Use anhydrous conditions to avoid hydrolysis of intermediates.

Basic Question: What analytical techniques are effective for characterizing this compound?

Answer:

Validation : Cross-reference data with PubChem or EPA DSSTox entries to confirm accuracy .

Advanced Question: How can researchers resolve contradictions in reported toxicity data for chlorophenol derivatives?

Answer :

Contradictions often arise from variability in experimental models or exposure conditions. A systematic approach includes:

Literature Screening : Follow the strategy in :

- Phase 1 : Screen 974 studies via PubMed/NTRL using keywords like "chlorophenol toxicity" and "dichlorophenyl phenol."

- Phase 2 : Apply inclusion criteria (e.g., in vivo models, dose-response data) to narrow to 95 studies .

Data Harmonization : Normalize toxicity metrics (e.g., LD50, EC50) across studies using tools like EPA CompTox Chemistry Dashboard .

Meta-Analysis : Use statistical models to account for variables like species sensitivity (e.g., aquatic vs. mammalian models) .

Example Conflict : Discrepancies in aquatic toxicity (LC50 = 0.5–2.0 mg/L) may stem from differences in water hardness or microbial activity .

Advanced Question: What experimental design considerations are critical for studying environmental degradation of chlorophenols?

Q. Answer :

- Variables to Control :

- pH : Degradation rates increase under alkaline conditions (pH > 9) due to hydroxyl radical activity .

- Microbial Consortia : Use soil or water samples from contaminated sites to isolate native degraders (e.g., Sphingomonas spp.) .

- Analytical Methods :

- Monitor degradation products (e.g., chlorocatechols) via GC-MS with electron capture detection .

- Track mineralization using <sup>14</sup>C-labeled compounds to quantify CO2 evolution .

Pitfalls : Abiotic degradation (e.g., photolysis) may confound results; use dark controls .

Advanced Question: How can reaction yields be improved in the synthesis of chlorophenol intermediates?

Q. Answer :

-

Catalyst Optimization : Use Lewis acids (e.g., FeCl3) to enhance electrophilic substitution efficiency .

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors .

-

Yield Data :

Method Catalyst Yield Friedel-Crafts FeCl3 68% Ullmann Coupling CuI 82%

Troubleshooting : Low yields may result from steric hindrance; introduce directing groups (e.g., -NO2) to enhance regioselectivity .

Basic Question: What safety protocols are essential when handling chlorophenols in the lab?

Q. Answer :

- PPE : Wear nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .

- Spill Management : Neutralize spills with 10% NaOH and adsorb using vermiculite .

- Waste Disposal : Incinerate at >1200°C to prevent formation of dioxins .

Regulatory Compliance : Ensure storage complies with ZDHC MRSL limits for chlorinated compounds .

Advanced Question: What strategies validate the computational modeling of chlorophenol reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.